![molecular formula C21H24N2O4 B5366785 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ABV-231, and it has been synthesized using different methods.
作用機序
The mechanism of action of ABV-231 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ABV-231 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ABV-231 has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may contribute to the potential use of ABV-231 as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
ABV-231 has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro. ABV-231 has also been found to inhibit the activity of COX-2 and AChE, as mentioned above. In addition, ABV-231 has been found to have antioxidant properties, which may contribute to its potential use as a therapeutic agent for various diseases.
実験室実験の利点と制限
ABV-231 has several advantages for lab experiments. It is relatively easy to synthesize using the method described above, and it can be purified using column chromatography. ABV-231 has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of ABV-231 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on ABV-231. One direction is to further investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to study its anti-cancer properties in vivo, as most of the studies so far have been done in vitro. In addition, further studies are needed to understand the mechanism of action of ABV-231 and to design experiments to study its effects. Finally, the potential side effects of ABV-231 need to be studied in detail before it can be considered for clinical use.
合成法
The synthesis of ABV-231 involves a reaction between 4-isobutoxybenzoyl chloride and N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]amine. The reaction takes place in the presence of a base such as triethylamine, and the resulting compound is purified using column chromatography. This method has been used to synthesize ABV-231 with high purity and yield.
科学的研究の応用
ABV-231 has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. ABV-231 has also been studied for its anti-inflammatory properties, and it has been found to reduce the production of pro-inflammatory cytokines in vitro. In addition, ABV-231 has been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides in vitro.
特性
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-11-22-21(25)19(13-18-6-5-12-26-18)23-20(24)16-7-9-17(10-8-16)27-14-15(2)3/h4-10,12-13,15H,1,11,14H2,2-3H3,(H,22,25)(H,23,24)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWOJMFZNTTKF-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

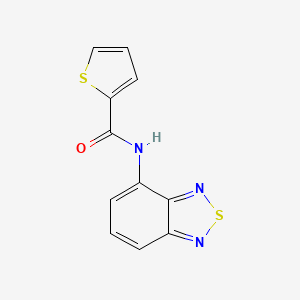
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
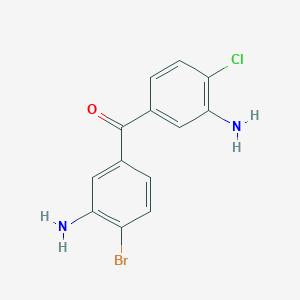
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)
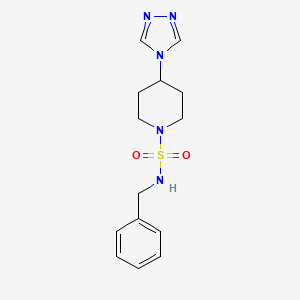
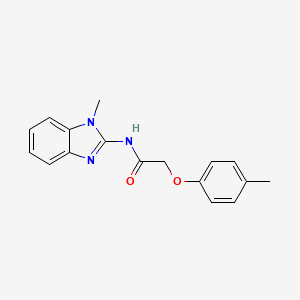
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
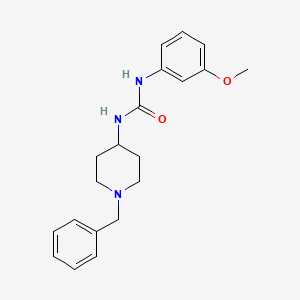
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)